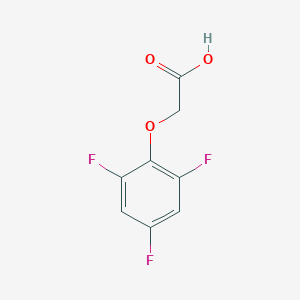![molecular formula C8H14O2 B13591370 (1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol](/img/structure/B13591370.png)
(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol is a bicyclic compound featuring an oxabicycloheptane ring system. This compound is notable for its unique structure, which includes a seven-membered ring with an oxygen atom and an ethan-1-ol substituent. The presence of the oxabicycloheptane ring imparts distinct chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicycloheptane ring system in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction is carried out at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels–Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing biochemical processes. The presence of the oxabicycloheptane ring system allows for unique interactions with biological macromolecules, contributing to its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S-endo)-
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-
Uniqueness
(1s)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol is unique due to the presence of the oxygen atom in the bicyclic ring system, which imparts distinct chemical reactivity and physical properties. This differentiates it from other similar compounds that lack the oxygen atom or have different substituents.
Eigenschaften
Molekularformel |
C8H14O2 |
|---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
(1S)-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanol |
InChI |
InChI=1S/C8H14O2/c1-5(9)7-4-6-2-3-8(7)10-6/h5-9H,2-4H2,1H3/t5-,6?,7?,8?/m0/s1 |
InChI-Schlüssel |
SRTJGXYYQXHICA-MBNAKOSBSA-N |
Isomerische SMILES |
C[C@@H](C1CC2CCC1O2)O |
Kanonische SMILES |
CC(C1CC2CCC1O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


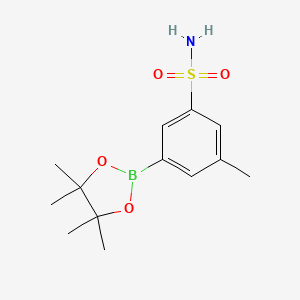

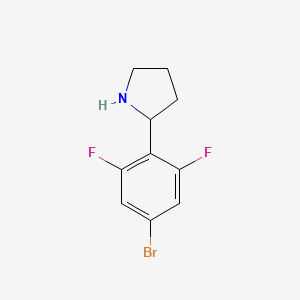
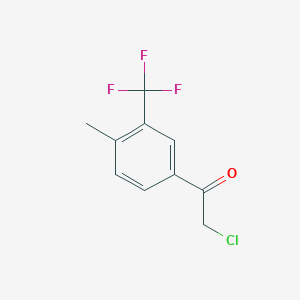
![{2-Fluorospiro[3.3]heptan-2-yl}methanol](/img/structure/B13591316.png)
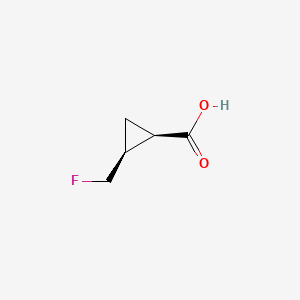
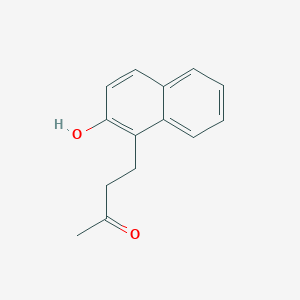
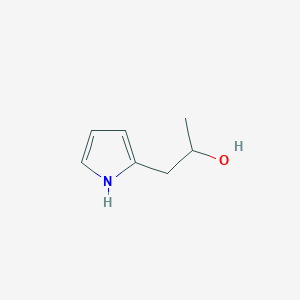
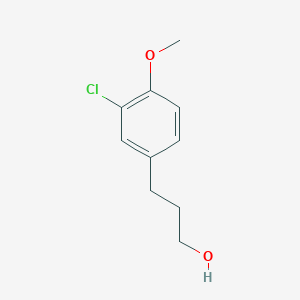


![2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13591348.png)

